molecular formula C21H15F3Pb B12610258 Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane CAS No. 647832-18-6

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane

Cat. No.: B12610258
CAS No.: 647832-18-6
M. Wt: 531 g/mol
InChI Key: YKPRDNATEYIUSP-UHFFFAOYSA-N
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Description

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is a chemical compound that features a lead atom bonded to a triphenyl group and a trifluoropropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane typically involves the reaction of triphenylplumbane with a trifluoropropynylating agent under controlled conditions. One common method involves the use of trifluoropropynyl bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane has several applications in scientific research:

Mechanism of Action

The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the compound’s reactivity and stability. The trifluoropropynyl group can participate in various chemical reactions, such as nucleophilic addition and substitution, which are crucial for its applications in synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is unique due to the presence of a lead atom, which imparts distinct electronic and steric properties compared to its silicon and germanium analogs.

Biological Activity

Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)plumbane is an organometallic compound that contains lead. Its unique structure, characterized by the presence of a trifluoropropynyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature, including ecotoxicological data and potential health effects.

Chemical Structure and Properties

This compound is part of a class of compounds that includes various organolead derivatives. The trifluoropropynyl moiety enhances the lipophilicity and reactivity of the compound, potentially influencing its biological interactions.

1. Toxicological Profile

The toxicological profile of this compound has not been extensively documented in primary literature. However, related organolead compounds are known to exhibit significant toxicity. For instance:

  • Lead Toxicity : Lead compounds are generally neurotoxic and can affect various biological systems. They are known to interfere with calcium signaling pathways and can lead to oxidative stress in cells .

2. Ecotoxicology

Data from the ECOTOX database indicates that lead-based compounds have varying degrees of toxicity to aquatic organisms. Although specific data for this compound is limited, the general trend shows that organolead compounds can be harmful to aquatic life .

Endpoint Hazard Level Description
Aquatic ToxicityModeratePotential harmful effects on fish and invertebrates due to lead content.
Terrestrial ToxicityHighRisk of bioaccumulation in soil organisms.

3. Case Studies

While specific case studies focusing solely on this compound are scarce, research on similar organometallic compounds provides insight into their biological activities:

  • A study examining the effects of triphenyltin compounds (analogous to organolead compounds) reported significant immunotoxic effects in laboratory animals . This suggests that this compound may exhibit similar immunotoxicity.

4. Potential Applications

Despite its toxicity concerns, there is ongoing research into the use of organometallic compounds in medicinal chemistry and materials science. The unique properties of this compound could be explored for targeted drug delivery systems or as catalysts in organic synthesis .

Properties

CAS No.

647832-18-6

Molecular Formula

C21H15F3Pb

Molecular Weight

531 g/mol

IUPAC Name

triphenyl(3,3,3-trifluoroprop-1-ynyl)plumbane

InChI

InChI=1S/3C6H5.C3F3.Pb/c3*1-2-4-6-5-3-1;1-2-3(4,5)6;/h3*1-5H;;

InChI Key

YKPRDNATEYIUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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